molecular formula C14H18N4OS2 B12192220 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide

Cat. No.: B12192220
M. Wt: 322.5 g/mol
InChI Key: GSNMQRUDVZZLEZ-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide typically involves a multi-step process. One common method involves the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of urease-producing bacteria, making it a potential therapeutic agent for treating infections.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide apart is its specific structure, which allows for unique interactions with biological targets. Its tert-butylphenyl group enhances its stability and bioavailability, making it a promising candidate for further research and development.

Properties

Molecular Formula

C14H18N4OS2

Molecular Weight

322.5 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-tert-butylphenyl)acetamide

InChI

InChI=1S/C14H18N4OS2/c1-14(2,3)9-6-4-5-7-10(9)16-11(19)8-20-13-18-17-12(15)21-13/h4-7H,8H2,1-3H3,(H2,15,17)(H,16,19)

InChI Key

GSNMQRUDVZZLEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)N

Origin of Product

United States

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